molecular formula C18H19BrO B1292355 3-Bromo-4'-n-pentylbenzophenone CAS No. 951887-51-7

3-Bromo-4'-n-pentylbenzophenone

Cat. No.: B1292355
CAS No.: 951887-51-7
M. Wt: 331.2 g/mol
InChI Key: GIEDWPNRKOMAMV-UHFFFAOYSA-N
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Description

3-Bromo-4’-n-pentylbenzophenone: is an organic compound with the molecular formula C18H19BrO It is a derivative of benzophenone, where a bromine atom is substituted at the third position of one phenyl ring, and a pentyl group is attached to the fourth position of the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4’-n-pentylbenzophenone typically involves the following steps:

    Friedel-Crafts Acylation: The benzophenone core can be synthesized via Friedel-Crafts acylation, where benzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-4’-n-pentylbenzophenone may involve large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4’-n-pentylbenzophenone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids or esters are used in Suzuki-Miyaura coupling.

Major Products

    Substitution: Depending on the nucleophile, products can include various substituted benzophenones.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products can include alcohols or alkanes.

    Coupling: Products include biaryl compounds or other substituted benzophenones.

Scientific Research Applications

3-Bromo-4’-n-pentylbenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: It can be used in studies involving the interaction of organic compounds with biological systems.

    Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4’-n-pentylbenzophenone depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the bromine atom activates the benzene ring towards further substitution. In coupling reactions, the bromine atom is replaced by a different group through palladium-catalyzed cross-coupling, forming new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-4’-n-pentylbenzophenone: Similar structure but with the bromine atom at the fourth position.

    3-Chloro-4’-n-pentylbenzophenone: Chlorine atom instead of bromine.

    3-Bromo-4’-n-butylbenzophenone: Butyl group instead of pentyl.

Uniqueness

3-Bromo-4’-n-pentylbenzophenone is unique due to the specific positioning of the bromine and pentyl groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of the bromine atom allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(3-bromophenyl)-(4-pentylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrO/c1-2-3-4-6-14-9-11-15(12-10-14)18(20)16-7-5-8-17(19)13-16/h5,7-13H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEDWPNRKOMAMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001260544
Record name Methanone, (3-bromophenyl)(4-pentylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001260544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951887-51-7
Record name Methanone, (3-bromophenyl)(4-pentylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (3-bromophenyl)(4-pentylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001260544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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